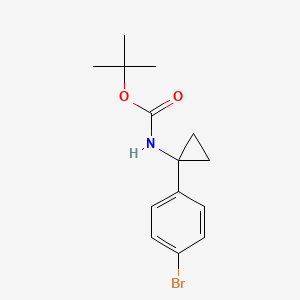

tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate

Descripción general

Descripción

tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate: is a chemical compound with the molecular formula C14H18BrNO2 and a molecular weight of 312.21 g/mol . It is a solid at room temperature and is primarily used in research settings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate typically involves the reaction of 1-(4-bromophenyl)cyclopropan-1-amine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like tetrahydrofuran .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. The reaction conditions would need to be optimized for larger-scale production, ensuring the purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropyl carbamates, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Aplicaciones Científicas De Investigación

tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Mecanismo De Acción

The mechanism of action of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or proteins, potentially inhibiting their activity. The cyclopropyl group provides structural rigidity, which can enhance the binding affinity to the target molecules .

Comparación Con Compuestos Similares

- tert-Butyl (1-(3-bromophenyl)cyclopropyl)carbamate

- tert-Butyl (1-(4-formylphenyl)cyclopropyl)carbamate

- tert-Butyl (1-(4-(hydroxymethyl)phenyl)cyclopropyl)carbamate

Comparison: tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate is unique due to the presence of the bromine atom at the para position of the phenyl ring. This substitution can significantly influence the compound’s reactivity and interaction with biological targets. The other similar compounds listed above have different substituents, which can alter their chemical and biological properties .

Actividad Biológica

tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

- Chemical Formula : C13H18BrNO2

- Molecular Weight : 284.19 g/mol

- CAS Number : 847728-89-6

The compound features a cyclopropyl ring and a bromophenyl substituent, which contribute to its reactivity and interactions with biological systems.

The mechanism of action of this compound involves several key interactions:

- Hydrogen Bonding : The carbamate group can form hydrogen bonds with amino acid side chains in proteins, influencing enzyme activity and receptor interactions.

- Aromatic Interactions : The bromophenyl group engages in π-π stacking interactions with aromatic residues in proteins, which can modulate biological functions .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antiviral Activity

Studies have shown that related compounds with similar structures can inhibit viral replication. For instance, the presence of halogen substituents (like bromine) has been linked to enhanced antiviral potency against coronaviruses .

GABA Receptor Modulation

This compound has been studied for its effects on GABA receptors, specifically as a GABAA receptor antagonist. This activity suggests potential applications in neuropharmacology, particularly in the modulation of neurotransmission .

Case Studies

- Antiviral Efficacy : In a study assessing the antiviral activity against HCoV-229E, a close analogue of this compound demonstrated an EC50 value of 7.4 μM, indicating moderate antiviral activity. However, it also exhibited cytotoxicity at higher concentrations, necessitating further optimization for selectivity .

- Neuropharmacological Effects : Another study highlighted the compound's antagonistic effects on GABA-mediated relaxation at insect nerve-muscle synapses, suggesting potential applications in developing insecticides or neuroactive drugs .

Research Applications

The compound serves multiple roles in scientific research:

- Medicinal Chemistry : Used as a scaffold for developing new pharmacological agents due to its unique structure.

- Biological Research : Investigated for its interactions with enzymes and other biological macromolecules, contributing to the understanding of carbamate derivatives' behavior in biological systems .

Comparative Analysis with Similar Compounds

The following table summarizes the differences between this compound and related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine substituent; cyclopropyl structure | Antiviral; GABAA antagonist |

| tert-Butyl ((1S,2R)-2-(4-chlorophenyl)cyclopropyl)carbamate | Chlorine substituent; altered reactivity | Different antiviral profile |

| tert-Butyl ((1S,2R)-2-(4-fluorophenyl)cyclopropyl)carbamate | Fluorine substituent; distinct properties | Varies; potential for different biological effects |

Propiedades

IUPAC Name |

tert-butyl N-[1-(4-bromophenyl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEMFURAGDYBTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681465 | |

| Record name | tert-Butyl [1-(4-bromophenyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360773-84-8 | |

| Record name | tert-Butyl [1-(4-bromophenyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.